

Compound Identification and Physical Properties

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Compound of Interest

Compound Name: *Methyl 2-phenylpropionate*

Cat. No.: *B1585151*

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For clarity, this guide addresses both **methyl 2-phenylpropionate** and its α -methylated analog. The distinct physical properties of each are summarized below.

Table 1: Comparative Physical Properties

Property	Methyl 2-phenylpropionate	Methyl 2-methyl-2-phenylpropanoate
IUPAC Name	methyl 2-phenylpropanoate	methyl 2-methyl-2-phenylpropanoate
Synonyms	Methyl 2-phenylpropionate, Methyl α -methylbenzeneacetate, Methyl Hydratropate[1]	Methyl α -dimethylphenylacetate, Methyl 2,2-dimethyl-2-phenylacetate[2][3]
CAS Number	31508-44-8[4]	57625-74-8[2][3][5][6][7][8][9]
Molecular Formula	C ₁₀ H ₁₂ O ₂ [4]	C ₁₁ H ₁₄ O ₂ [2][3][5]
Molecular Weight	164.20 g/mol [4]	178.23 g/mol [2][5][7]
Appearance	Colorless to light yellow/orange clear liquid[1]	Colorless to light yellow liquid[2][6]
Density	1.04 g/cm ³ (at 20°C)	1.01 g/cm ³ [2][6]
Boiling Point	221 °C	230.2 °C at 760 mmHg[2][6], 70 °C at 1.5 Torr[2][3]
Flash Point	89 °C	92.2 °C[2][3][5][6]
Refractive Index	1.499	1.491[2][3][5]
Polar Surface Area	Not specified	26.3 Å ² [2][5][7]
XLogP3	Not specified	2.6[2][3][5][7]
Solubility	Not specified	Soluble in organic solvents like ethanol and dimethylformamide.[5]
Storage	Room temperature, recommended in a cool, dark place (<15°C)	Sealed in a dry environment at room temperature[5]

Experimental Protocols for Property Determination

This section details the standard methodologies for determining key physical properties of liquid compounds such as **methyl 2-phenylpropionate**.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.^[2] This method is suitable for small quantities of liquid.

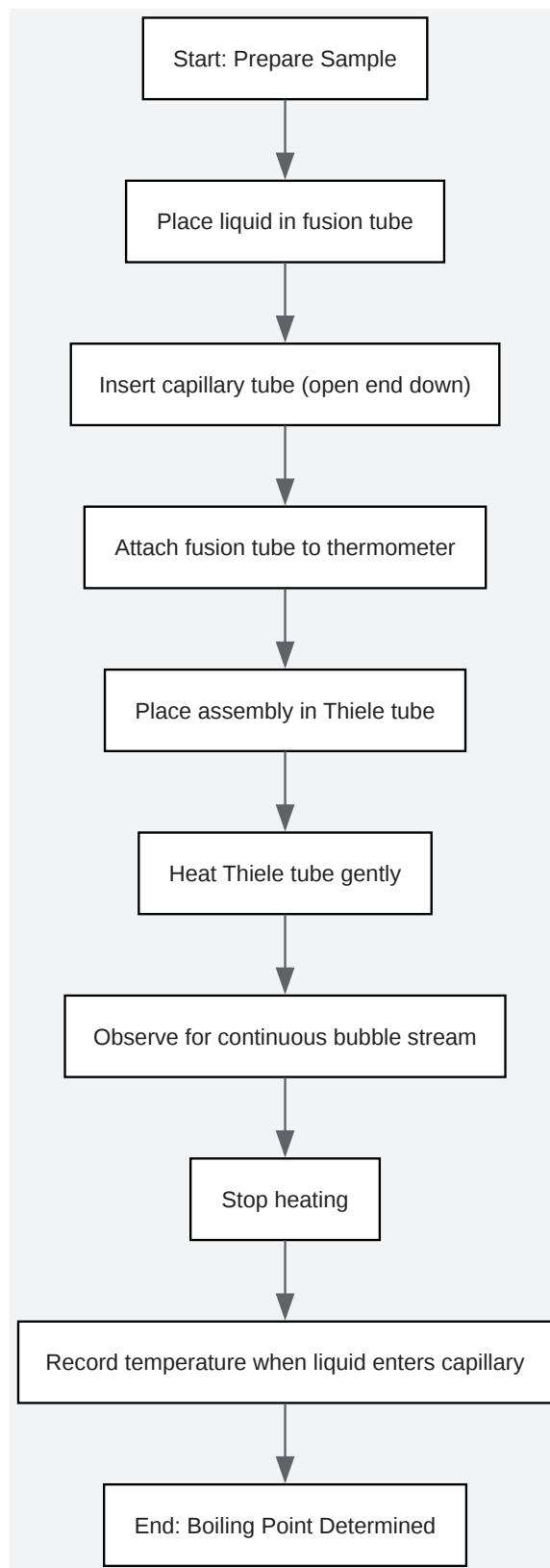
Apparatus:

- Thiele tube
- Thermometer
- Fusion tube
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner)
- Sample liquid

Procedure:

- A few drops of the liquid sample are placed into the fusion tube.
- The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.^[2]
- The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The Thiele tube is gently heated, and the temperature is monitored.
- As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.^[2]

- Heating is stopped when a continuous stream of bubbles emerges.
- The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

[Click to download full resolution via product page](#)**Boiling point determination workflow.**

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.[\[2\]](#) The pycnometer method provides a precise measurement.

Apparatus:

- Pycnometer (a small glass flask with a fitted stopper and a capillary tube)
- Analytical balance
- Sample liquid
- Reference liquid (e.g., distilled water)

Procedure:

- A clean, dry pycnometer is accurately weighed on an analytical balance (m_1).[\[2\]](#)
- The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.
- The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped off.[\[2\]](#)
- The filled pycnometer is weighed again to determine its mass (m_2).[\[2\]](#)
- The mass of the liquid is calculated as $m_{\text{liquid}} = m_2 - m_1$.[\[2\]](#)
- To determine the exact volume of the pycnometer (V), the process is repeated with a reference liquid of known density (e.g., distilled water).[\[2\]](#)
- The density of the sample liquid is then calculated by dividing its mass by the known volume of the pycnometer.[\[2\]](#)

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a material.[\[2\]](#)

Apparatus:

- Abbe refractometer
- Light source (often built-in)
- Dropper or pipette
- Solvent for cleaning (e.g., ethanol or acetone)
- Soft lens tissue

Procedure:

- The prism surfaces of the refractometer are cleaned with a suitable solvent and a soft lens tissue.[\[2\]](#)
- A few drops of the sample liquid are placed on the lower prism.
- The prisms are closed and locked.
- The light source is switched on, and the eyepiece is adjusted to focus the crosshairs.
- The adjustment knob is turned until the light and dark fields become visible.
- The compensator knob is adjusted to eliminate any color fringe at the boundary, making it sharp.[\[2\]](#)
- The adjustment knob is used to align the boundary line precisely with the center of the crosshairs.[\[2\]](#)
- The refractive index value is read directly from the instrument's scale. The temperature must also be recorded as the refractive index is temperature-dependent.[\[2\]](#)

Synthetic Pathway

Methyl 2-methyl-2-phenylpropanoate serves as a key intermediate in the synthesis of various compounds, including derivatives with antihistamine activity.[\[5\]](#) A common laboratory synthesis

is detailed below.

Synthesis of Methyl 2-methyl-2-phenylpropanoate:

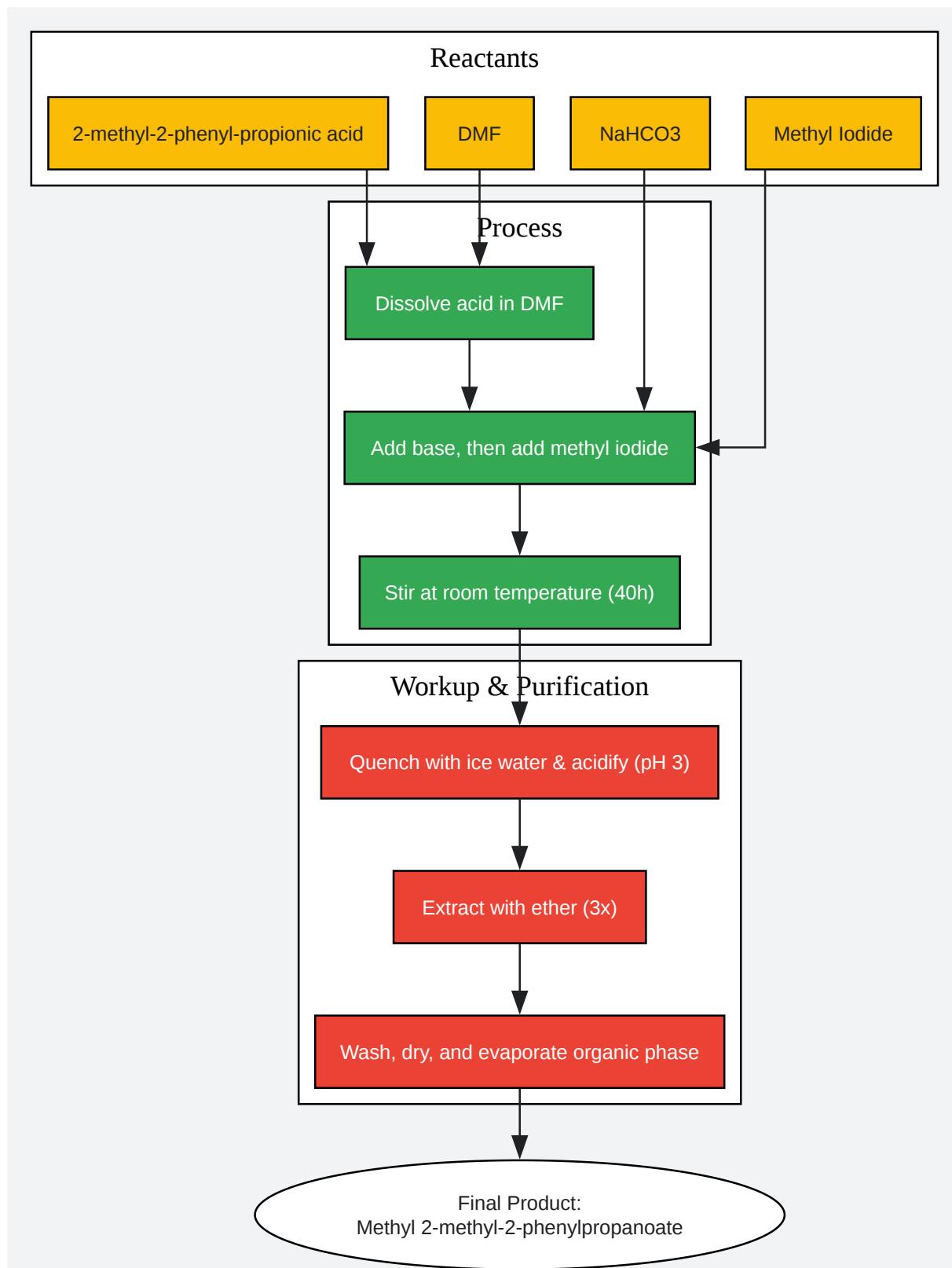
The synthesis involves the esterification of 2-methyl-2-phenylpropionic acid.

Reactants:

- 2-methyl-2-phenylpropionic acid
- N,N-dimethylformamide (DMF) as solvent
- Sodium hydrogencarbonate (NaHCO_3) as a base
- Methyl iodide (CH_3I) as the methylating agent

Procedure:

- Dissolve 2-methyl-2-phenylpropionic acid in N,N-dimethylformamide.[5]
- Add sodium hydrogencarbonate to the solution.[5]
- Follow with the addition of methyl iodide.[5]
- Stir the mixture at room temperature for an extended period (e.g., 40 hours).[5]
- Pour the reaction mixture into ice water and adjust the pH to approximately 3.0 with 1N HCl.[5]
- Extract the aqueous mixture with ether (repeated three times).[5]
- Combine the organic phases, wash with water, dry over magnesium sulfate (MgSO_4), filter, and evaporate the solvent to yield the crude product.[5]



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Synthesis of methyl 2-methyl-2-phenylpropanoate.

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